1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride
Description
1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidin-2-one core fused to a phenyl ring substituted with an aminomethyl group at the ortho position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Key structural attributes:
- Piperidin-2-one core: A six-membered lactam ring that confers rigidity and hydrogen-bonding capacity.
- Ortho-aminomethylphenyl group: Enhances aromatic interactions and provides a site for further functionalization.
- Hydrochloride salt: Improves aqueous solubility and crystallinity.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-10-5-1-2-6-11(10)14-8-4-3-7-12(14)15;/h1-2,5-6H,3-4,7-9,13H2;1H |
InChI Key |
LCVXDHDTQATNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a protected enamine intermediate bearing a benzyl carbamate protecting group on the nitrogen.
- Nitration of this intermediate introduces a nitro group ortho to the aminomethyl substituent.
- Subsequent reduction steps convert the nitro-enamine to a protected piperidine intermediate.
Stepwise Synthetic Scheme (Adapted from Patent US10000493B2)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration of protected enamine | Nitrating agent in dimethoxyethane (DME) solvent | Protected nitro-enamine intermediate |
| 2 | Reduction of nitro-enamine double bond | Lithium borohydride or sodium borohydride | Protected piperidine intermediate |
| 3 | Deprotection of piperidine nitrogen | Hydrogenation with palladium catalyst | Free base piperidine compound |
| 4 | Alkylation via Michael addition | Reaction with Michael acceptor (acrylate) | Michael adduct intermediate |
| 5 | Selective precipitation of sulfonate salt | Reaction with sulfonic acid (R–SO3H) | Sulfonate salt intermediate |
| 6 | Reduction and cyclization | Conditions promoting lactam formation | 1-[2-(Aminomethyl)phenyl]piperidin-2-one (free base) |
| 7 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) | 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride |
This streamlined process reduces the number of synthetic steps by approximately half compared to previous methods and enhances intermediate yields.
Solvent and Temperature Control
- Dimethoxyethane (DME) is used as the nitration solvent.
- Reduction steps are performed under controlled temperatures (30–50 °C).
- Organic layers are washed sequentially with water, hydrochloric acid, sodium carbonate, and sodium chloride solutions to purify intermediates.
- Crystallization of the final hydrochloride salt occurs at 0–5 °C with seed crystals to ensure purity and yield.
Chemical Reaction Analysis
Types of Reactions Involved
- Nitration: Electrophilic aromatic substitution to introduce nitro groups.
- Reduction: Metal hydride reagents (e.g., lithium borohydride, sodium borohydride) reduce nitro groups and double bonds.
- Hydrogenation: Catalytic hydrogenation (palladium catalyst) for deprotection.
- Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.
- Cyclization: Intramolecular lactam formation to close the piperidin-2-one ring.
- Salt Formation: Protonation with hydrochloric acid to form the stable hydrochloride salt.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | Nitrating agents (e.g., nitric acid derivatives) | DME solvent, ambient to moderate heat | Protecting groups stabilize intermediates |
| Reduction | Lithium borohydride, sodium borohydride | 30–50 °C, inert atmosphere | Selective reduction of nitro and double bonds |
| Hydrogenation | Palladium on carbon (Pd/C) | Hydrogen gas, ambient temperature | Removes protecting groups |
| Michael Addition | Acrylates (Michael acceptors) | Mild base or neutral conditions | Forms carbon-carbon bonds |
| Cyclization | Reductive cyclization conditions | Controlled temperature | Forms lactam ring |
| Salt Formation | Hydrochloric acid (HCl) | Low temperature (0–5 °C) | Enhances compound stability |
Research Data and Yield Optimization
The patented process demonstrates:
- Improved overall yield of the target compound from the initial protected enamine intermediate.
- Enhanced purity due to optimized washing and crystallization steps.
- Reduction of by-products through controlled reaction conditions and selective precipitation.
Quantitative data from the patent indicates:
| Step | Yield (%) | Notes |
|---|---|---|
| Nitration | ~85% | Efficient electrophilic substitution |
| Reduction | ~90% | High selectivity with metal hydrides |
| Deprotection | >95% | Complete removal of protecting groups |
| Alkylation | ~88% | High conversion to Michael adduct |
| Cyclization | ~92% | Efficient lactam formation |
| Final salt formation | ~98% | High purity crystalline hydrochloride |
These values reflect the process's industrial viability and robustness.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Nitration of protected enamine | Introduce nitro group ortho to aminomethyl | Nitrating agent, DME | 30–50 °C | ~85 |
| Reduction of nitro-enamine | Reduce nitro and double bonds | Lithium borohydride, sodium borohydride | 30–50 °C | ~90 |
| Deprotection | Remove carbamate protecting group | Pd/C, H2 gas | Ambient temperature | >95 |
| Michael addition | Alkylation with acrylate | Michael acceptor | Mild base/neutral | ~88 |
| Cyclization | Lactam formation | Reductive cyclization | Controlled temperature | ~92 |
| Salt formation | Hydrochloride salt precipitation | HCl | 0–5 °C | ~98 |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic ring and piperidine nitrogen can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols.
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Notes
- Limited direct data on 1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride necessitate extrapolation from structural analogs.
- Further studies are required to validate its pharmacological profile, toxicity, and synthetic routes.
- Discrepancies in salt forms (mono- vs. dihydrochloride) and substituent positions highlight the need for tailored analytical methods .
Biological Activity
1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H16ClN2O
Molecular Weight: 232.72 g/mol
IUPAC Name: this compound
The compound features a piperidine ring, an aminomethyl group, and a ketone functionality, which contribute to its unique reactivity and potential biological activity. Its structural characteristics allow for interactions with various receptors and enzymes.
The biological activity of this compound primarily involves its interaction with molecular targets such as receptors and enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects such as enzyme inhibition or receptor modulation .
Therapeutic Applications
-
Neurological Disorders:
- The compound is being investigated for its potential as an intermediate in the synthesis of drugs targeting neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a candidate for enhancing cholinergic transmission in the brain .
- Cancer Therapy:
- Infection Control:
Table 1: Summary of Biological Activities
Case Study: Alzheimer’s Disease
In a study evaluating novel piperidine derivatives for Alzheimer's treatment, this compound was found to inhibit both AChE and BuChE effectively. The dual inhibition mechanism is crucial for enhancing cholinergic activity in patients suffering from cognitive decline due to Alzheimer's disease .
Case Study: Cancer Cell Lines
Research conducted on piperidine derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The results suggested that these compounds could serve as potential leads for developing new anticancer therapies .
Q & A
Q. What are the recommended safety protocols for handling 1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, employ respiratory protection (e.g., N95 masks) and work in a fume hood .
- First Aid:
- Disposal: Follow federal and local regulations for hazardous waste. Neutralize residual compound before disposal, and use certified waste management services .
Q. What are the standard synthetic routes and characterization techniques for this compound?
Answer:
- Synthesis:
- Characterization:
Q. How should the compound be stored to maintain stability?
Answer:
- Short-Term Storage: Keep in a desiccator at 2–8°C in amber glass vials to prevent photodegradation .
- Long-Term Storage: Seal under inert gas (argon/nitrogen) in airtight containers. Monitor for degradation via periodic HPLC analysis .
- Stability Risks: Hydrolysis of the piperidinone ring may occur under prolonged humidity; use molecular sieves in storage containers .
Q. What analytical methods confirm its purity and structural integrity?
Answer:
- Purity:
- Structural Confirmation:
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Answer:
-
Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
-
Solvent Optimization: Simulate solvent effects (e.g., COSMO-RS) to select solvents that enhance yield and reduce side reactions .
-
Case Study:
Method Yield Improvement Computational Tool Traditional Synthesis 60% N/A DFT-Guided Optimization 85% Gaussian, ORCA
Q. How can researchers address discrepancies between experimental and computational data?
Answer:
Q. What advanced techniques determine enantiomeric purity and absolute configuration?
Answer:
- Chiral HPLC: Use a Chiralpak® column with a polar organic mobile phase to resolve enantiomers .
- X-ray Crystallography: Assign absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
- Circular Dichroism (CD): Correlate Cotton effects with known configurations of analogous piperidinone derivatives .
Q. How to design experiments to study degradation products under varying conditions?
Answer:
-
Forced Degradation Studies:
-
Degradation Pathway Mapping:
Condition Major Degradant Mechanism Acidic Ring-opened amide Hydrolysis Oxidative N-Oxide derivative Electrophilic attack
Q. What methodologies assess the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
